molecular formula C13H12N4O B107043 N-Methyl-N-nitroso-4-(phenylazo)aniline CAS No. 16339-01-8

N-Methyl-N-nitroso-4-(phenylazo)aniline

Cat. No.: B107043
CAS No.: 16339-01-8
M. Wt: 240.26 g/mol
InChI Key: YKCOXSGBLMSJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-nitroso-4-(phenylazo)aniline is a synthetic aromatic amine characterized by the presence of a phenylazo group (-N=N-C₆H₅) and a nitroso (-N=O) moiety attached to a methyl-substituted aniline backbone. The nitroso group is a critical functional group, as it is implicated in the formation of alkylating agents that react with DNA, initiating carcinogenesis . Regulatory bodies, including OSHA, have listed this compound among controlled carcinogens due to its structural similarity to other N-nitroso carcinogens .

Properties

CAS No.

16339-01-8

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-methyl-N-(4-phenyldiazenylphenyl)nitrous amide

InChI

InChI=1S/C13H12N4O/c1-17(16-18)13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

YKCOXSGBLMSJLH-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)N=O

Canonical SMILES

CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)N=O

Other CAS No.

16339-01-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethyl-4-(phenylazo)aniline (Methyl Yellow)

  • Molecular Formula : C₁₄H₁₅N₃
  • Key Differences: Lacks the nitroso (-N=O) group, replaced by a dimethylamino (-N(CH₃)₂) group.
  • Properties: Used historically as a dye (Solvent Yellow 2) . Classified as a mutagen but lacks the direct carcinogenic mechanism associated with nitroso compounds . Higher metabolic stability due to the absence of the reactive nitroso group.
Property N-Methyl-N-nitroso-4-(phenylazo)aniline N,N-Dimethyl-4-(phenylazo)aniline
Carcinogenicity High (alkylates DNA) Low (mutagenic only)
Functional Groups Nitroso, phenylazo, methyl Phenylazo, dimethylamino
Regulatory Status Controlled carcinogen Restricted in food/consumer goods

N-Methyl-N,4-dinitrosoaniline (Elastopar)

  • Molecular Formula : C₇H₇N₃O₂
  • Key Differences : Contains two nitroso groups (-N=O) on the benzene ring and methylamine.
  • Used industrially as a rubber accelerator but banned in many regions due to extreme toxicity .
Property This compound N-Methyl-N,4-dinitrosoaniline
Reactivity Moderate (single nitroso) High (dual nitroso)
Industrial Use Limited (research chemical) Former rubber additive

Fluoro-Substituted Analogs (e.g., 2-Fluoro-N,N-dimethyl-4-(phenylazo)aniline)

  • Molecular Formula : C₁₄H₁₃FN₃
  • Key Differences : Fluorine atom at the 2-position enhances electronic withdrawal, altering solubility and metabolic pathways.
  • Retains azo dye properties but with improved stability in acidic conditions .

Mechanistic and Toxicological Insights

  • Nitroso Compounds : Nitrosamines require metabolic activation (e.g., cytochrome P450 enzymes) to form alkylating agents, whereas nitrosoureas decompose spontaneously . This compound likely follows the nitrosamine pathway, requiring enzymatic activation.
  • Azo Dyes : Compounds like Methyl Yellow are metabolized to aromatic amines, which can form DNA adducts independently of nitroso groups .

Q & A

Basic Research Questions

Q. What are the established synthesis and purification protocols for N-Methyl-N-nitroso-4-(phenylazo)aniline?

  • Methodology : The compound is synthesized via diazotization of N-methyl-p-toluidine followed by coupling with nitroso derivatives. Purification typically involves recrystallization using ethanol or ethyl acetate to remove unreacted intermediates. Critical parameters include temperature control (<5°C during diazotization) and pH adjustment (neutral to slightly acidic) to stabilize the azo linkage .
  • Key Data : Purity ≥98% (HPLC) is achievable with successive recrystallizations, as validated by melting point analysis (mp 157–161°C) .

Q. How is the structural integrity of this compound verified experimentally?

  • Techniques :

  • UV-Vis Spectroscopy : λmax at 420–450 nm in ethanol, confirming π→π* transitions in the azo group .
  • NMR : <sup>1</sup>H NMR (CDCl3) shows aromatic protons at δ 7.2–8.1 ppm and methyl groups at δ 3.1–3.3 ppm .
  • FT-IR : Peaks at 1600 cm<sup>-1</sup> (N=N stretch) and 1500 cm<sup>-1</sup> (C-N nitroso) .

Q. What is the mechanistic basis for its use as a pH indicator?

  • Mechanism : The azo group undergoes protonation/deprotonation in acidic/basic media, altering conjugation length and shifting λmax. Transition range: pH 2.9 (red) to pH 4.0 (yellow) .

Advanced Research Questions

Q. How do environmental factors influence the biodegradation and persistence of this compound?

  • Findings :

  • Biodegradation : Trace levels remain after 7 days in wastewater cultures, with no detection post-subculturing, suggesting partial microbial degradation .
  • Adsorption : Log Kow = 4.58 predicts high soil adsorption (Koc ≈ 7390), but cationic forms (pKa 3.226) may reduce mobility in acidic soils .
    • Contradiction : Despite moderate biodegradability, its bioaccumulation potential (BCF ≈ 1780) raises ecotoxicological concerns .

Q. How can contradictory data on its carcinogenicity and environmental persistence be reconciled?

  • Analysis : While classified as a carcinogen (), its partial biodegradation in wastewater ( ) suggests context-dependent toxicity. Studies must differentiate between acute exposure (e.g., industrial settings) and chronic environmental release. Synergistic effects with co-pollutants (e.g., aromatic amines) may exacerbate risks .

Q. What advanced detection methods are available for trace quantification in environmental samples?

  • Techniques :

  • Fluorescence Sensing : Na-Ln coordination polymers (e.g., [Tb(ODA)3Na3]) enable turn-off detection with a limit of 14.59 ppb .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) achieves LOD = 0.1 ppm .

Q. What is its role in spin-crossover complexes, and how does structural modification affect magnetic properties?

  • Application : In iron(II) complexes (e.g., PM-AzA ligands), the azo group stabilizes high-spin states at elevated temperatures. Substituents like nitroso groups modulate ligand field strength, altering transition temperatures .

Q. How can photocatalytic degradation be optimized for this compound?

  • Methodology : MnFe2O4/Zn2SiO4 nanocomposites under simulated solar radiation achieve >90% degradation in 120 min via hydroxyl radical pathways. Box-Behnken designs optimize pH (6–8), catalyst load (1 g/L), and aniline concentration (50 ppm) .

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